molecular formula C12H13F4NO B14768625 N,N-diethyl-2-fluoro-5-(trifluoromethyl)benzamide

N,N-diethyl-2-fluoro-5-(trifluoromethyl)benzamide

Cat. No.: B14768625
M. Wt: 263.23 g/mol
InChI Key: VFDCKBDEJSEEJV-UHFFFAOYSA-N
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Description

N,N-diethyl-2-fluoro-5-(trifluoromethyl)benzamide is an organic compound with the molecular formula C12H14F4NO. It belongs to the class of benzamides, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of both fluorine and trifluoromethyl groups in its structure imparts unique chemical and physical properties, making it a compound of interest in scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-fluoro-5-(trifluoromethyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity while minimizing environmental impact. The process involves using cost-effective and readily available raw materials, and avoiding hazardous reagents to ensure safety and sustainability .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-fluoro-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzamides .

Scientific Research Applications

N,N-diethyl-2-fluoro-5-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and materials with specific properties

Mechanism of Action

The mechanism of action of N,N-diethyl-2-fluoro-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and selectivity towards certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-2-fluoro-5-(trifluoromethyl)benzamide stands out due to its unique combination of diethyl, fluoro, and trifluoromethyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H13F4NO

Molecular Weight

263.23 g/mol

IUPAC Name

N,N-diethyl-2-fluoro-5-(trifluoromethyl)benzamide

InChI

InChI=1S/C12H13F4NO/c1-3-17(4-2)11(18)9-7-8(12(14,15)16)5-6-10(9)13/h5-7H,3-4H2,1-2H3

InChI Key

VFDCKBDEJSEEJV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC(=C1)C(F)(F)F)F

Origin of Product

United States

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